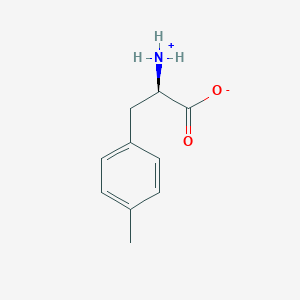

H-D-Phe(4-Me)-OH

Description

Significance of Non-Proteinogenic Amino Acids (NPAAs) in Contemporary Chemical and Biological Research

NPAAs have emerged as crucial tools in modern chemical and biological research, offering a wide array of applications that expand beyond the capabilities of their proteinogenic counterparts. nih.govnih.govdntb.gov.ualka.lt Their structural diversity allows for the fine-tuning of molecular properties, making them invaluable in various scientific fields. nih.gov

NPAAs serve as essential chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, is a fundamental property in biological systems, as enzymes and receptors often exhibit high stereospecificity. jpt.com The incorporation of NPAAs with specific stereochemistry can lead to the development of drugs with enhanced efficacy and selectivity. enamine.net In biotechnology, these chiral building blocks are utilized in protein engineering to create proteins with novel functions or increased stability. The use of optically pure unnatural amino acids is a key strategy in developing fine chemicals, agrochemicals, and pharmaceutically important peptides. researchgate.net

Many NPAAs are products of secondary metabolism in organisms like bacteria, fungi, and plants. cultivatorphytolab.comnih.govfrontiersin.org These compounds are not directly involved in the primary life-sustaining processes but often play roles in defense, signaling, or adaptation to environmental stress. cultivatorphytolab.commdpi.com For instance, some NPAAs produced by plants can act as toxins to deter herbivores. cultivatorphytolab.com In microorganisms, NPAAs are frequently incorporated into non-ribosomal peptides (NRPs), a class of secondary metabolites that includes many antibiotics and other medicinally important compounds. nih.gov

The introduction of NPAAs into peptide-based drug candidates can fundamentally alter their properties, often for the better. nih.govnih.govdntb.gov.ua Peptides composed solely of natural amino acids can be susceptible to rapid degradation in the body. nih.gov Incorporating NPAAs can significantly improve a peptide's stability, potency, permeability, and bioavailability. nih.govnih.govdntb.gov.ua This strategy has been instrumental in the development of new therapeutic agents. nih.gov Furthermore, the use of unnatural amino acids allows for greater flexibility in drug design, enabling the creation of molecules with unique functions and enhanced target binding.

NPAAs as Precursors and Components in Secondary Metabolism

Definition and Classification of 4-Methyl-D-phenylalanine as a Chiral Non-Proteinogenic Amino Acid

4-Methyl-D-phenylalanine is an α-amino acid, meaning the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon). wikipedia.org Its chemical formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol. nih.gov It is classified as a non-proteinogenic amino acid because it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis. wikipedia.org Specifically, it is a derivative of phenylalanine, with a methyl group attached to the fourth position of the phenyl ring. nih.gov

As a chiral molecule, 4-Methyl-D-phenylalanine exists in two non-superimposable mirror-image forms, or enantiomers: L- and D-isomers. acs.orgunacademy.com The "D" in its name refers to its specific stereochemical configuration.

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(4-methylphenyl)propanoic acid nih.gov |

| Molecular Formula | C10H13NO2 nih.gov |

| Molecular Weight | 179.22 g/mol nih.gov |

| Synonyms | H-D-Phe(4-Me)-OH, (R)-2-Amino-3-(p-tolyl)propanoic acid nih.gov |

Stereochemistry is a critical aspect of amino acid structure and function. acs.org With the exception of glycine, all proteinogenic amino acids are chiral. libretexts.org In nature, the vast majority of amino acids found in proteins are in the L-configuration. libretexts.org The D-configuration is less common in higher organisms but is found in the cell walls of some bacteria and in certain peptide antibiotics. jpt.com

The importance of the D-configuration in compounds like 4-Methyl-D-phenylalanine lies in its potential to confer unique biological properties. The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.gov This enhanced stability is a highly desirable trait in the development of peptide-based drugs. jpt.com The stereochemistry of an amino acid influences its interactions with biological targets, and the use of D-isomers can lead to different or more potent pharmacological effects. acs.org

Overview of Research Trajectories for 4-Methyl-D-phenylalanine and its Derivatives

Research involving 4-Methyl-D-phenylalanine and its derivatives often focuses on their incorporation into larger molecules to modulate biological activity. For instance, derivatives of phenylalanine are being investigated as potential inhibitors for enzymes like HIV-1 capsid protein and tyrosinase. nih.govresearchgate.netnih.gov In these studies, the phenylalanine scaffold serves as a starting point for chemical modifications aimed at improving binding affinity and inhibitory potency. nih.govnih.gov

Computational modeling studies, including molecular docking and molecular dynamics simulations, are frequently employed to understand the structure-activity relationships of these derivatives and to guide the design of new compounds with improved properties. researchgate.netmdpi.com The research trajectory for these compounds often involves synthesizing a library of derivatives and evaluating their biological activity to identify promising candidates for further development. nih.gov

| Research Area | Application of Phenylalanine Derivatives | Key Findings/Goals |

|---|---|---|

| Antiviral Drug Discovery (HIV) | Design and synthesis of 1,2,3-triazole-containing phenylalanine derivatives as HIV-1 capsid inhibitors. nih.gov | Some derivatives exhibited potent anti-HIV-1 activity, comparable to known inhibitors. nih.gov |

| Enzyme Inhibition (Tyrosinase) | Investigation of phenylalanine derivatives as modulators of human tyrosinase activity for applications in pigmentation disorders. researchgate.net | Computational and experimental studies identified specific derivatives with inhibitory properties. researchgate.net |

| Cancer Therapy (FLT3 Inhibition) | Computational modeling of pyrimidine-4,6-diamine derivatives to inhibit FMS-like tyrosine kinase-3 (FLT3) in acute myeloid leukemia. mdpi.com | Established structure-activity relationships to guide the design of more potent inhibitors. mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches for D-Phenylalanine Derivatives, including 4-Methyl-D-phenylalanine

The synthesis of enantiomerically pure D-phenylalanine derivatives, such as 4-Methyl-D-phenylalanine, is of significant interest due to their role as crucial building blocks in the development of various pharmaceuticals. polimi.itacs.org Asymmetric synthesis, which selectively produces one enantiomer over the other, is a preferred method. Both chemo-enzymatic strategies and chemical asymmetric synthesis routes have been developed to achieve high yields and enantiomeric purity. mdpi.comrenyi.hu

Chemo-Enzymatic Strategies for Enantioselective Production

Chemo-enzymatic strategies combine the selectivity of enzymes with chemical reactions to produce chiral compounds. These methods are valued for their high efficiency and environmentally friendly reaction conditions. mdpi.comnih.govnih.gov

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be advantageous as it eliminates the need for enzyme purification and can facilitate cofactor regeneration. unimi.itpharmtech.com This approach has been successfully applied to the synthesis of D-phenylalanine derivatives through stereoinversion or deracemization cascades. polimi.it

One such system involves a dual-plasmid co-expression of L-amino acid deaminase (LAAD) and a dehydrogenase in Escherichia coli. nih.gov The LAAD converts the L-enantiomer of a phenylalanine derivative to its corresponding α-keto acid, which is then stereoselectively reduced to the D-amino acid by the dehydrogenase. polimi.itmdpi.com This cascade has been used to synthesize a variety of D-phenylalanine derivatives with high enantiomeric excess (ee) from either racemic mixtures or the corresponding L-amino acids. polimi.it For instance, using an E. coli whole-cell biocatalyst, various L-amino acids, including 4-methyl-L-phenylalanine, were successfully converted to their corresponding D-amino acids with quantitative yields and >99% ee. nih.gov

A study demonstrated the use of an E. coli whole-cell biocatalyst co-expressing LAAD from Proteus mirabilis and an engineered D-amino acid aminotransferase (DAAT) from Bacillus sp. YM-1. This system effectively produced D-phenylalanine derivatives with electron-donating or withdrawing substituents with enantiomeric excesses ranging from 90% to >99%. polimi.it The applicability of this method for larger-scale synthesis was confirmed by producing 76.9 mg of D-4-fluorophenylalanine with an isolated yield of 84% and an ee of >99%. polimi.itmdpi.com

Table 1: Asymmetric Synthesis of D-Amino Acids using E. coli Whole-Cell Biocatalyst nih.gov

| Starting L-Amino Acid | Corresponding D-Amino Acid | Conversion | Enantiomeric Excess (ee) |

| L-Phenylalanine | D-Phenylalanine | Quantitative | >99% |

| 4-Chloro-L-phenylalanine | 4-Chloro-D-phenylalanine | Quantitative | >99% |

| 4-Methyl-L-phenylalanine | 4-Methyl-D-phenylalanine | Quantitative | >99% |

| L-Leucine | D-Leucine | Quantitative | >99% |

| L-Methionine | D-Methionine | Quantitative | >99% |

Enzymatic deracemization is a powerful technique to convert a racemic mixture completely into a single enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. acs.org A common strategy involves the stereoselective oxidation of one enantiomer to an intermediate, which is then non-selectively reduced back to the racemate, allowing for the continuous conversion of the undesired enantiomer into the desired one. nih.govnih.govwiley.com

One approach couples the enantioselective deamination of the L-enantiomer by an L-amino acid deaminase (LAAD) with a non-selective reduction of the resulting α-keto acid. mdpi.com For example, the deracemization of several substituted phenylalanines, including 2-fluoro-, 3-fluoro-, 4-nitro-, and 3,4,5-trifluoro-phenylalanine, was achieved using an ancestral L-amino acid oxidase (AncLAAO) in the presence of ammonia-borane as a reducing agent, resulting in >99% ee for the D-enantiomers after 24 hours. mdpi.com

Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that naturally catalyzes the reversible deamination of L-phenylalanine to cinnamic acid. nih.govfrontiersin.orgfrontiersin.org In the reverse reaction, under high ammonia concentrations, PAL can catalyze the addition of ammonia to α,β-unsaturated arylacrylates to produce L-α-amino acids. nih.gov While PAL typically exhibits high L-selectivity, it can be employed in chemo-enzymatic cascades to produce non-natural D-phenylalanines. nih.govnih.govwiley.com

A one-pot approach couples the PAL-catalyzed amination of a cinnamic acid derivative with a chemo-enzymatic deracemization system. nih.govnih.govwiley.com In this cascade, PAL produces a mixture of L- and D-phenylalanine derivatives. An L-amino acid deaminase (LAAD) then selectively oxidizes the L-enantiomer to the corresponding α-keto acid, which is subsequently reduced back to the racemic amino acid by a chemical reducing agent like ammonia-borane. mdpi.com This iterative process leads to the accumulation of the D-enantiomer. mdpi.com For example, using this method, p-nitrocinnamic acid was converted into D-p-nitrophenylalanine with a 71% yield and 96% ee. nih.govwiley.com The efficiency of this process can be further enhanced by using engineered PAL variants with increased D-selectivity. nih.gov

Table 2: PAL-Catalyzed Synthesis of D-Phenylalanine Derivatives nih.govwiley.com

| Cinnamic Acid Derivative | D-Phenylalanine Derivative | Conversion (%) | Enantiomeric Excess (ee, %) |

| p-Nitrocinnamic acid | D-p-Nitrophenylalanine | 71 | 96 |

| m-Nitrocinnamic acid | D-m-Nitrophenylalanine | 85 | >99 |

| o-Chlorocinnamic acid | D-o-Chlorophenylalanine | 82 | >99 |

Enzymatic Deracemization Techniques

Chemical Asymmetric Synthesis Routes

Chemical methods for asymmetric synthesis provide an alternative to enzymatic approaches for producing enantiomerically pure D-phenylalanine derivatives.

Asymmetric hydrogenation of prochiral dehydroamino acids is a well-established and highly effective method for synthesizing chiral amino acids. renyi.hu This reaction involves the addition of hydrogen across the double bond of a dehydroamino acid precursor using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. beilstein-journals.orgajchem-b.com

A key step in this process is the preparation of the dehydroamino acid substrate. For instance, an N-acetyl dehydroamino-acid can be synthesized through an Erlenmeyer condensation. acs.org The subsequent asymmetric hydrogenation of this substrate in the presence of a chiral catalyst, such as [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, can proceed with high enantioselectivity. beilstein-journals.orgacs.org This method has been successfully applied to the large-scale synthesis of a substituted D-phenylalanine intermediate, demonstrating its industrial applicability. acs.org A specific synthesis of 4-methyl D-phenylalanine has been reported with a yield of 77% and a chemical purity of ≥98% using a chiral catalyst for the hydrogenation step. google.com

Utilization of Chiral Auxiliaries in Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. These temporary chiral groups are covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation. In the context of amino acid synthesis, chiral auxiliaries derived from readily available natural amino acids are particularly valuable. cdnsciencepub.comorgsyn.org For instance, oxazolidinones derived from D-phenylalanine can serve as versatile chiral auxiliaries. orgsyn.orgacs.org These auxiliaries guide the stereoselective alkylation or other modifications of a glycine-derived enolate, ultimately leading to the desired D-amino acid configuration after cleavage of the auxiliary. renyi.hu The synthesis of D-phenylalanine itself has been achieved with high optical purity (89.9%) through the benzylation of N-benzylideneglycine ethyl ester using a chiral phase-transfer catalyst, (-)-N-benzylcinchonidinium chloride. sioc-journal.cn This highlights the power of chiral catalysts, which function similarly to chiral auxiliaries by creating a chiral environment for the reaction.

| Chiral Auxiliary/Catalyst | Substrate | Product | Optical Purity (%) | Reference |

| (-)-N-benzylcinchonidinium chloride | N-benzylideneglycine ethyl ester | D-phenylalanine | 89.9 | sioc-journal.cn |

| D-phenylalanine derived oxazolidinone | Glycine enolate derivatives | D-amino acids | High | orgsyn.orgacs.orgrenyi.hu |

Photo-Mediated C-H Functionalization for NPAA Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical method for synthesizing diverse organic molecules, including NPAAs. mdpi.comresearchgate.netnih.govmdpi.comacs.org When combined with photochemistry, this approach offers mild and environmentally friendly reaction conditions. mdpi.comresearchgate.netnih.gov Photo-mediated C-H functionalization allows for the direct modification of existing amino acid scaffolds, providing rapid access to a wide range of NPAAs. mdpi.comresearchgate.netnih.govmdpi.com For instance, the palladium-catalyzed β-C(sp³)–H arylation of N-methyl alanine (B10760859) derivatives can be achieved without the need for pre-installing directing groups, offering a streamlined route to modified amino acids. nih.govresearchgate.net This strategy can be applied to the synthesis of various phenylalanine derivatives by introducing different aryl groups. nih.gov The reaction conditions are often mild, and in some cases, can be performed in aqueous solutions, further enhancing the green credentials of this methodology. nih.gov

| Reaction Type | Amino Acid Derivative | Reagent | Product | Reference |

| Photo-mediated C(sp³)–H arylation | Alanine derivatives | Aryl halides | Arylated alanine derivatives | nih.govresearchgate.net |

| Palladium-catalyzed β-C(sp³)–H arylation | N-phthaloylalanine | Iodobenzene | N-phthaloylphenylalanine | nih.gov |

Synthesis of Modified 4-Methyl-D-phenylalanine Derivatives

The ability to introduce modifications to the core structure of 4-Methyl-D-phenylalanine is crucial for tailoring its properties for specific applications, such as in peptide synthesis or as a component of bioactive molecules.

Fmoc- and Boc-Protected Forms in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and it relies on the use of amino acids with protected functional groups to ensure controlled, sequential coupling. researchgate.netnih.gov The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. smolecule.comgoogle.com The synthesis of Fmoc-4-methyl-D-phenylalanine and Boc-4-methyl-D-phenylalanine is therefore a prerequisite for its incorporation into peptides via SPPS. chemimpex.compeptide.com The synthesis of Boc-protected D-phenylalanine can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like guanidine (B92328) hydrochloride. chemicalbook.com Similarly, Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu. These protected derivatives are commercially available and are essential for the automated and manual synthesis of peptides containing the 4-methyl-D-phenylalanine residue. chemimpex.compeptide.comscbt.com

| Protecting Group | Full Name | Use in SPPS | Reference |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile protection of α-amino group | smolecule.comgoogle.comchemimpex.com |

| Boc | tert-Butyloxycarbonyl | Acid-labile protection of α-amino group | smolecule.comgoogle.comchemicalbook.com |

Introduction of Specific Substituents for Targeted Applications

The introduction of specific substituents onto the phenyl ring or other parts of the 4-Methyl-D-phenylalanine molecule can impart unique properties for targeted applications. For example, the synthesis of radioiodinated 4-iodophenylalanine has been developed for use in medical imaging. nih.gov A convenient method for this involves the radioiodination of a tin precursor, followed by deprotection. nih.govresearchgate.net The introduction of other functional groups, such as sulfonyl groups, has also been explored. For instance, the synthesis of L-4-[sulfono(difluoromethyl)]phenylalanine derivatives has been reported. beilstein-journals.org Furthermore, the synthesis of galaxamide and its analogs, which incorporate D-phenylalanine and 4-methyl-D-phenylalanine, demonstrates the utility of these modified amino acids in constructing complex bioactive molecules. mdpi.com The synthesis of these derivatives often involves multi-step sequences starting from appropriately substituted precursors. google.com

| Substituent | Application | Synthetic Approach | Reference |

| Iodine (radioactive) | Medical Imaging (PET) | Radioiodination of a tin precursor | nih.govresearchgate.net |

| Sulfono(difluoromethyl) | Pharmaceutical applications | Multi-step synthesis from aminomalonate | beilstein-journals.org |

| Various aryl groups | Bioactive peptide analogs | Palladium-catalyzed C-H arylation | rsc.org |

Advanced Resolution Techniques for Enantiomeric Purity

The separation of racemates into their constituent enantiomers is a critical step in the production of single-enantiomer drugs and fine chemicals. Several advanced resolution techniques have been applied to obtain enantiomerically pure D-phenylalanine derivatives.

Chemical Resolution Methods for D-Phenylalanine Methyl Ester Derivatives

Classical chemical resolution involves the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods such as crystallization. For instance, racemic phenylalanine methyl ester can be resolved by forming salts with a chiral acid like (2R,3R)-tartaric acid in the presence of 5-nitrosalicylaldehyde, leading to the crystallization-induced asymmetric transformation (CIAT) of the desired enantiomer. ut.ac.ir Another approach involves the use of PEGylated L-valine or PEGylated (L)-mandelic acid as resolving agents, where the diastereomeric salts exhibit different phase transition behaviors, facilitating separation. acs.org Enzymatic methods also play a significant role. For example, the enzyme thermolysin can be used to simultaneously synthesize aspartame (B1666099) from DL-phenylalanine methyl ester and resolve the remaining D-enantiomer. jlu.edu.cn Similarly, α-chymotrypsin can selectively hydrolyze the L-ester from a racemic mixture of ring-substituted phenylalanine esters, leaving the D-ester intact. google.com Other enzymatic resolutions have utilized acylases on N-acetylated phenylalanine derivatives. acs.orgsemanticscholar.org Dynamic kinetic resolution (DKR) offers a way to achieve a theoretical yield of 100% for the desired enantiomer by continuously racemizing the unwanted enantiomer in situ. acs.org

| Resolution Method | Racemic Substrate | Resolving Agent/Enzyme | Separated Enantiomer | Reference |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Racemic phenylalanine methyl ester derivatives | (2R,3R)-tartaric acid and 5-nitrosalicylaldehyde | L-enantiomer (as salt) | ut.ac.ir |

| Enzymatic Resolution | DL-phenylalanine methyl ester | Thermolysin | D-phenylalanine methyl ester | jlu.edu.cn |

| Enzymatic Hydrolysis | Racemic ring-substituted phenylalanine esters | α-Chymotrypsin | D-isomer ester | google.com |

| Enzymatic Dynamic Kinetic Resolution (DKR) | 3-Bromo/methylsulfonyl-dl-phenylalanine ethyl ester | Alcalase | (S)-isomer | acs.org |

| Enzymatic Hydrolysis | N-acetyl-3-bromo-phenylalanine | Acylase | 3-bromo-L-phenylalanine | acs.org |

| Asymmetric Hydrolysis | Isopropyl ester of DL-phenylalanine | Pancreatic enzyme preparation | D-phenylalanine isopropyl ester | semanticscholar.org |

| Phase Transition Resolution | Racemic phenylalanine methyl ester | PEGylated-(L)-mandelic acid | D-phenylalanine methyl ester | acs.org |

Capillary Electrophoresis for Chiral Analysis of NPAAs

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral analysis of non-proteinogenic amino acids (NPAAs), offering high resolution, short analysis times, and low consumption of samples and reagents. capes.gov.brchromatographyonline.com The principle of chiral separation in CE relies on the differential interaction of enantiomers with a chiral selector that is added to the background electrolyte (BGE). This interaction leads to the formation of transient diastereomeric complexes with different electrophoretic mobilities, enabling their separation under the influence of an electric field. bio-rad.com

The successful enantioseparation of NPAAs like 4-Methyl-D-phenylalanine is highly dependent on the selection of an appropriate chiral selector and the optimization of several experimental parameters. These parameters include the concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov

A variety of chiral selectors have been employed for the chiral resolution of amino acids and their derivatives in CE. Among the most common are cyclodextrins (CDs) and their derivatives, macrocyclic antibiotics, chiral crown ethers, and chiral surfactants. chromatographyonline.comnih.gov For instance, sulfated β-cyclodextrin has proven to be a versatile selector for the enantioseparation of various phenylalanine derivatives. nih.gov

In the specific context of 4-Methyl-D-phenylalanine, research has demonstrated successful chiral separation using micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis. One study utilized a novel chiral surfactant, 3-[(3-dehydroabietamidopropyl) dimethylammonio]-1-propanesulfonate (DHADMP), for the enantiomeric resolution of several D/L-amino acids after derivatization with naphthalene-2,3-dicarboxaldehyde (NDA). nih.gov This approach achieved a baseline separation of the NDA-derivatized enantiomers of 4-methylphenylalanine. nih.gov

The detailed research findings from this study are presented in the tables below, illustrating the experimental conditions and the resulting separation quality.

Table 1: Experimental Conditions for Chiral CE of NDA-D/L-4-Methylphenylalanine

| Parameter | Value |

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused Silica |

| Detection | Not specified in the abstract |

| Background Electrolyte | 50 mM Borate Buffer |

| pH | 9.75 |

| Chiral Selector | 3-[(3-dehydroabietamidopropyl) dimethylammonio]-1-propanesulfonate (DHADMP) |

| Chiral Selector Concentration | 25 mM |

| Analyte | Naphthalene-2,3-dicarboxaldehyde (NDA)-derivatized D/L-4-methylphenylalanine |

This data is based on the findings of Zhao et al. (2007). nih.gov

Table 2: Research Findings on Chiral CE of NDA-D/L-4-Methylphenylalanine

| Analyte | Chiral Selector | Resolution (Rs) | Key Observations |

| NDA-D/L-4-methylphenylalanine | DHADMP | 1.56 - 5.40 | The new chiral surfactant DHADMP was effective in resolving the enantiomers of NDA-derivatized 4-methylphenylalanine. |

This data is based on the findings of Zhao et al. (2007). nih.gov

The resolution value (Rs) is a critical measure of the degree of separation between two peaks in chromatography and electrophoresis. A resolution of 1.5 or greater is generally considered to indicate a complete or baseline separation of the two components. The reported resolution range of 1.56-5.40 for NDA-D/L-4-methylphenylalanine signifies a highly effective and robust chiral separation under the specified conditions. nih.gov This demonstrates the suitability of capillary electrophoresis, specifically MEKC with a chiral surfactant, for the precise chiral analysis of 4-Methyl-D-phenylalanine.

Biological Activities and Interactions of 4 Methyl D Phenylalanine

Incorporation into Peptides and Proteins

The site-specific incorporation of unnatural amino acids like 4-Methyl-D-phenylalanine into peptide and protein sequences is a key strategy in biotechnology and drug design. This process allows for the creation of novel molecules with modified structures and enhanced functions. chemimpex.com Researchers can explore structure-activity relationships by systematically replacing natural amino acids with synthetic counterparts such as 4-Methyl-D-phenylalanine. chemimpex.com

The introduction of D-amino acids, such as 4-Methyl-D-phenylalanine, into peptide structures is a well-established method to enhance their therapeutic properties. mdpi.com Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. mdpi.comfrontiersin.org The incorporation of D-amino acids confers greater resistance to this enzymatic breakdown, thereby increasing the peptide's stability and half-life. mdpi.commdpi.comnih.gov

Studies on various peptides have demonstrated that D-amino acid substitution significantly improves stability. For example, replacing L-amino acids with their D-counterparts in oxytocin-based peptides led to a substantial increase in stability in a human colon model. mdpi.com Specifically, a cyclic oxytocin (B344502) analog with three D-amino acid substitutions retained over 85% of its concentration after 1.5 hours, compared to only 6% for the native peptide. mdpi.com Similarly, substitutions with N-methyl amino acids, which share some stability-enhancing properties with D-amino acids, have been shown to increase resistance to proteolysis. mdpi.comnih.gov The substitution of phenylalanine with (N-methyl)phenylalanine, for instance, greatly enhanced resistance to proteolytic cleavage. nih.gov

Beyond stability, these modifications can influence a peptide's biological potency and its ability to cross biological membranes (permeability), which is crucial for bioavailability. diva-portal.orgnih.gov The potency of peptide analogs can be enhanced through strategic substitutions. nih.govasm.org For instance, the substitution of Tyr1 with novel phenylalanine analogues in opioid peptides has been shown to dramatically alter their activity, in some cases converting a δ opioid antagonist into a potent agonist. nih.gov

Permeability can also be affected. While some modifications can decrease permeability, others, like N-methylation, have been shown to improve it by promoting conformations that are more amenable to membrane passage. diva-portal.orgresearchgate.net The substitution of three D-amino acids into a cyclic oxytocin structure significantly increased the peptide's permeability across rat colonic tissue, possibly by favorably altering its secondary structure. mdpi.com

| Modification Type | Observed Impact | Example/Mechanism | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Increased Enzymatic Stability | D-amino acids are not recognized as substrates by proteases that typically degrade L-peptides. | mdpi.commdpi.comnih.gov |

| D-Amino Acid Substitution | Altered Biological Potency | Substitution can change the peptide's conformation, affecting its interaction with its target receptor. | nih.gov |

| D-Amino Acid Substitution | Increased Permeability | Strategic D-AA substitution can favorably alter secondary structure, enhancing passage across tissue. | mdpi.com |

| N-Methylation | Enhanced Proteolytic Resistance | N-methylation of the peptide bond hinders protease access and cleavage. | nih.gov |

| N-Methylation | Improved Permeability | Reduces the number of hydrogen bond donors, lowering the desolvation energy penalty for membrane passage. | researchgate.net |

Incorporating unnatural amino acids like 4-Methyl-D-phenylalanine is a powerful tool for protein engineering, enabling the modification of protein structures to achieve improved stability and novel functions. chemimpex.com Since proteins are composed of the 20 canonical amino acids, introducing a synthetic variant can fundamentally alter the protein's properties. nih.gov

Furthermore, the addition of functional groups, such as the methyl group in 4-Methyl-D-phenylalanine, can introduce new interactions. The methyl group enhances the hydrophobicity of the phenylalanine side chain, which can strengthen hydrophobic interactions within the protein core or at binding interfaces, potentially leading to increased protein stability or altered ligand binding. chemimpex.com Probing structure-function relationships in this manner is crucial for designing proteins with tailored catalytic activities, enhanced stability, or specific binding affinities.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. frontiersin.orgnih.gov Consequently, the modulation of PPIs with targeted molecules is a significant area of drug discovery. nih.govresearchgate.net Peptides are promising starting points for designing PPI inhibitors because they can mimic one of the interacting protein partners. frontiersin.org However, natural peptides often suffer from poor stability and low cell permeability. nih.govmdpi.com

Incorporating unnatural amino acids, such as D-isomers or N-methylated amino acids, into these peptides is a key strategy to overcome these limitations. mdpi.comrsc.org These modifications can pre-organize the peptide into a bioactive conformation (e.g., an α-helix or β-turn) that is optimal for binding to the target protein interface, while also providing resistance to proteases. researchgate.netrsc.org For example, α-methylated amino acids are known to stabilize α-helical conformations, which are common motifs at PPI interfaces. rsc.org The use of D-amino acids can improve metabolic stability, leading to longer in-vivo half-lives. mdpi.com By disrupting or stabilizing a specific PPI, these modified peptides can alter cellular signaling pathways, making them valuable as both research tools and potential therapeutics. nih.govresearchgate.net

Modification of Protein Function and Structure-Function Relationships

Receptor Binding and Ligand-Receptor Interactions

The interaction between a ligand, such as a peptide, and its receptor is a highly specific process that initiates a biological response. The chemical nature of the amino acids within a peptide ligand is critical for its binding affinity and selectivity.

The affinity and selectivity of a peptide for its receptor can be finely tuned by substituting canonical amino acids with unnatural ones like 4-Methyl-D-phenylalanine. nih.gov Such modifications can introduce new steric or electronic properties that alter the way the ligand fits into the receptor's binding pocket. wiley.com

Research has shown that even subtle changes to a phenylalanine residue can dramatically impact receptor binding. In studies of opioid peptides, replacing the N-terminal tyrosine with novel phenylalanine analogues resulted in compounds with vastly different binding profiles. nih.gov One such substitution converted a δ-opioid antagonist into a potent δ-opioid agonist with subnanomolar receptor binding affinity. nih.gov Similarly, studies using synthetic receptors have found that phenylalanine derivatives can exhibit significantly higher binding affinities than the natural amino acid. acs.orgtrinity.edu

A patent for the G-protein coupled receptor GPR139 identified L-phenylalanine and L-tryptophan as activating ligands. google.com Further screening of phenylalanine analogues revealed that many derivatives could also activate the receptor. google.com Notably, 4-Methyl-D-phenylalanine was among the compounds listed that activate GPR139, demonstrating that this specific modification is compatible with receptor binding and activation. google.com

| Compound Description | Calcium Mobilization (% of L-phenylalanine at 300 µM) | Reference |

|---|---|---|

| 3-Bromo-D-phenylalanine | 172 | google.com |

| Styryl-L-alanine | 169 | google.com |

| 2-Bromo-L-phenylalanine | 168 | google.com |

| 3-Bromo-L-phenylalanine | 167 | google.com |

| 3-Nitro-D-Phenylalanine | 164 | google.com |

| 2-Naphthyl-L-alanine | 161 | google.com |

| 4-Methyl-D-phenylalanine | Data included in patent claims as an activator | google.com |

Note: The table shows the relative activation of the GPR139 receptor by various phenylalanine derivatives compared to L-phenylalanine. While a specific percentage for 4-Methyl-D-phenylalanine was not provided in the table within the source, it was explicitly claimed as a compound that activates the receptor. google.com

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, play a crucial role in molecular recognition events, particularly in the binding of ligands to receptors. nih.gov The defining feature of these amino acids is their aromatic side chain, which can participate in several types of non-covalent interactions that stabilize the ligand-receptor complex.

The hydrophobic nature of the phenyl group in phenylalanine promotes its interaction with nonpolar pockets in a receptor, contributing to binding affinity. Furthermore, the π-electron system of the aromatic ring is critical. It can engage in π-π stacking interactions with other aromatic residues in the receptor binding site and participate in cation-π interactions. nih.gov A cation-π interaction is a strong non-covalent bond between the electron-rich face of an aromatic ring and a positively charged ion, such as the side chain of a lysine (B10760008) or arginine residue in the receptor. nih.gov These interactions are known to be important for the binding of many neurotransmitters and peptide hormones to their G protein-coupled receptors. nih.gov

Studies involving site-specific mutagenesis have confirmed the importance of aromatic residues. Replacing key surface-exposed aromatic amino acids in a protein can significantly reduce or abolish its ability to bind to its cell surface receptor, highlighting the direct role these residues play in the binding interface. nih.govnih.govasm.org The strategic placement of aromatic residues like phenylalanine within a peptide ligand is therefore a key element in designing molecules with high affinity and specificity for their biological targets. asm.org

Effects of Amino Acid Modifications on Ligand-Receptor Dynamics

Modifications to amino acids, such as the introduction of a methyl group to D-phenylalanine to create 4-Methyl-D-phenylalanine, can significantly influence how a ligand interacts with its receptor. These changes can alter the ligand's affinity, selectivity, and functional effect on the receptor.

The addition of a methyl group to the phenyl ring of phenylalanine can impact receptor binding in several ways:

Steric Effects: The methyl group adds bulk to the amino acid side chain. This can either facilitate a better fit into a receptor's binding pocket, enhancing affinity, or it can create steric hindrance, preventing the ligand from binding effectively. The outcome depends on the specific topology of the receptor's binding site.

Hydrophobic Interactions: The methyl group increases the hydrophobicity of the phenylalanine side chain. This can lead to stronger hydrophobic interactions with nonpolar regions within the receptor's binding pocket, potentially increasing binding affinity.

Electronic Effects: The methyl group is an electron-donating group, which can alter the electron distribution of the aromatic ring. This can influence cation-π interactions, where the electron-rich aromatic ring interacts with a positively charged group on the receptor.

Studies on various receptors have demonstrated the tangible effects of such modifications. For instance, in the context of the GABA-A receptor, substituting a tyrosine residue with 4-methyl-phenylalanine (a close analog) resulted in a significant increase in the EC50 value, indicating a disruption of receptor function. nih.gov This suggests that the precise nature of the substituent and its position are critical for maintaining or modulating receptor activity.

In the melanocortin receptor system, the incorporation of modified amino acids is a strategy to enhance ligand selectivity. acs.org While direct studies on 4-Methyl-D-phenylalanine in this specific context are not detailed, the principle of using side-chain modifications to alter receptor interaction is well-established. acs.org For example, adding bulky indole (B1671886) moieties to phenylalanine has been used to restrict rotational flexibility and introduce new interactions with the receptor. acs.org Similarly, the addition of a methyl group in 4-Methyl-D-phenylalanine could be explored to achieve receptor subtype selectivity by influencing the orientation of the sidechain required for receptor interaction. acs.org

The table below illustrates how different amino acid modifications can affect ligand-receptor dynamics in the GABA-A receptor, providing a comparative context for the potential effects of the 4-methyl modification.

| Original Residue | Substituted Residue | Effect on Receptor Function (EC50) | Interpretation |

| β2Tyr157 | Phenylalanine | ~400-fold increase | Highly deleterious, suggesting the hydroxyl group is crucial. |

| β2Tyr157 | 4-MeO-Phe | Near wild-type | Suggests the hydroxyl group acts as a hydrogen bond acceptor. |

| β2Tyr157 | 4-Me-Phe | 35- to 120-fold increase | Disrupts receptor function, indicating a poor fit or unfavorable interaction. |

| β2Tyr205 | Phenylalanine | 24-fold increase | Deleterious, but less so than at position 157. |

This table is based on data from a study on the GABA-A receptor and is intended to be illustrative of the effects of amino acid modifications. nih.gov

Enzymatic Interactions and Metabolic Pathways

The introduction of a methyl group at the fourth position of the phenyl ring in D-phenylalanine can significantly alter its interactions with enzymes and its participation in metabolic pathways.

Studies on Enzyme Specificity and Inhibition

4-Methyl-D-phenylalanine is utilized in studies of enzyme-substrate interactions and the development of enzyme inhibitors. myskinrecipes.com The methyl group on the phenyl ring can influence how the molecule fits into the active site of an enzyme, potentially leading to inhibition. myskinrecipes.com While D-phenylalanine itself is known to be a competitive inhibitor of certain enzymes like carboxypeptidase A, the impact of the 4-methyl modification on this inhibition has been a subject of interest. cdnsciencepub.com For instance, in the context of carboxypeptidase A, phenylalanine derivatives generally show stronger inhibition than corresponding leucine (B10760876) derivatives, a preference that mirrors the binding of peptide substrates. cdnsciencepub.com

The synthetic nature of D-phenylalanine and its derivatives like 4-Methyl-D-phenylalanine makes them resistant to degradation by many enzymes that typically process L-amino acids. This resistance is a key property explored in various research and therapeutic applications.

Involvement in Non-Canonical Metabolic Pathways

Non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, are of great interest in biotechnology and medicine. frontiersin.org They can be incorporated into peptides to create novel properties or act as intermediates in specialized metabolic pathways. frontiersin.orgnih.gov 4-Methyl-D-phenylalanine falls into this category of ncAAs.

The biosynthesis of ncAAs often involves the modification of existing metabolic pathways in microorganisms. nih.govencyclopedia.pub While specific pathways for the large-scale production of 4-Methyl-D-phenylalanine are not extensively detailed in the provided results, the general strategies for producing other ncAAs can be inferred. For example, pathways for producing aromatic amino acids like phenylalanine can be engineered to accept and process modified precursors. frontiersin.org The use of enzymes with broad substrate specificity or engineered enzymes is a common approach to generate ncAAs. frontiersin.orgbeilstein-institut.de

Biological Responses in Cellular and Organismal Systems

The unique structure of 4-Methyl-D-phenylalanine can elicit specific biological responses when introduced into cellular or organismal systems.

Cytotoxic Effects on Cell Lines

The incorporation of D-phenylalanine and its derivatives into larger molecules has been shown to confer significant cytotoxic activity against various cancer cell lines. While data on the isolated 4-Methyl-D-phenylalanine compound is not extensively detailed, research on peptides and other conjugates containing D-phenylalanine provides insight into its potential as a cytotoxic agent. The mechanism of cytotoxicity for D-amino acids can be linked to the activity of D-amino acid oxidase (DAO), which generates hydrogen peroxide, although other mechanisms may also be involved. farmaceut.org

A study on isoquinolinequinone derivatives bearing α-amino acid moieties found that the derivative of D-phenylalanine (compound 10a) was the most active and selective compound against cancer cells among those tested. mdpi.com It exhibited potent cytotoxic effects against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, with a mean IC₅₀ value of 2.83 μM and a selectivity index greater than 2, indicating selective toxicity towards cancer cells over normal fibroblasts. mdpi.com

Furthermore, synthetic peptides featuring a D-phenylalanine substitution have demonstrated broad-spectrum anticancer activity. researchgate.net One such peptide, [G10f]-SHa, showed potent activity against lung (A549), skin (MNT-1), prostate (PC-3), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar range. researchgate.net This suggests that the stereochemistry and structure of the D-phenylalanine residue play a crucial role in the molecule's ability to interact with and inhibit cancer cell proliferation. Phenylalanine deprivation has also been shown to inhibit the proliferation of multiple myeloma (MM) cell lines and induce apoptosis, highlighting the essential role of this amino acid in cancer cell survival. nih.gov

Table 2: Cytotoxic Effects of D-Phenylalanine Derivatives on Human Cancer Cell Lines This table presents the half-maximal inhibitory concentrations (IC₅₀) of various compounds containing D-phenylalanine against different cell lines.

| Compound/Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| Isoquinolinequinone-D-phenylalanine (10a) | AGS | Gastric Adenocarcinoma | 2.05 | mdpi.com |

| Isoquinolinequinone-D-phenylalanine (10a) | SK-MES-1 | Lung Carcinoma | 3.19 | mdpi.com |

| Isoquinolinequinone-D-phenylalanine (10a) | J82 | Bladder Carcinoma | 3.24 | mdpi.com |

| [G10f]-SHa peptide (with D-Phe) | A549 | Lung Cancer | ~3.6 - 6.8 | researchgate.net |

| [G10f]-SHa peptide (with D-Phe) | MNT-1 | Skin Cancer | ~3.6 - 6.8 | researchgate.net |

| [G10f]-SHa peptide (with D-Phe) | PC-3 | Prostate Cancer | ~3.6 - 6.8 | researchgate.net |

| [G10f]-SHa peptide (with D-Phe) | MiaPaCa-2 | Pancreatic Cancer | ~3.6 - 6.8 | researchgate.net |

| [G10f]-SHa peptide (with D-Phe) | MCF-7 | Breast Cancer | ~3.6 - 6.8 | researchgate.net |

Potential as Biomarkers in Metabolic Disorders

Metabolomic profiling studies have consistently identified the parent compound, phenylalanine, as a potential biomarker associated with several metabolic disorders, most notably type 2 diabetes (T2D) and metabolic syndrome (MetS). mdpi.com Elevated circulating levels of aromatic amino acids, including phenylalanine and tyrosine, have been linked to insulin (B600854) resistance and an increased risk of developing diabetes. mdpi.comnih.gov A meta-analysis of prospective cohort studies confirmed that a one-standard-deviation increase in phenylalanine levels was associated with a 30% higher risk of incident T2D. diabetesjournals.org

Mechanistically, high levels of phenylalanine have been shown to impair insulin signaling and inhibit glucose uptake by modifying the insulin receptor beta subunit. nih.govresearchgate.net This suggests a direct role for phenylalanine in the pathophysiology of insulin resistance. Metabolic pathway analysis in individuals with MetS revealed that phenylalanine metabolism was one of the most significantly impacted pathways. mdpi.com Furthermore, studies have associated elevated phenylalanine with decreased insulin secretion. diabetesjournals.org

Beyond diabetes, altered phenylalanine metabolism has been observed in other conditions. For example, increased levels of phenylalanine have been noted in patients with Chronic Obstructive Pulmonary Disease (COPD), particularly in those exhibiting protein degradation. ersnet.org Altered phenylalanine metabolism has also been implicated in neurological disorders such as Parkinson's disease. nih.govresearchgate.net While these studies primarily focus on the L-enantiomer of phenylalanine, the findings underscore the importance of the phenylalanine metabolic pathway in systemic health. pan.olsztyn.plfrontiersin.org This provides a strong rationale for investigating its various isomers and derivatives, including 4-Methyl-D-phenylalanine, as more specific biomarkers for these conditions.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Therapeutic Agents

The synthesis of novel therapeutic agents often involves the use of unnatural amino acids to optimize drug-like properties. 4-Methyl-D-phenylalanine serves as a key component in the rational design of various inhibitors and as a precursor for complex bioactive molecules.

4-Methyl-D-phenylalanine has been specifically incorporated into the structure of inhibitors targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). acs.orgscispace.com Pin1 is overexpressed in many cancers and is considered a significant therapeutic target because of its role in tumorigenesis. nih.gov By isomerizing phosphorylated serine/threonine-proline motifs, Pin1 can alter the conformation and function of numerous proteins involved in cell cycle progression and oncogenic pathways. nih.gov The design of inhibitors often focuses on creating molecules that can fit into the enzyme's active site, and the inclusion of modified amino acids like 4-Methyl-D-phenylalanine is a key strategy. acs.orgpnas.org

In addition to its role in cancer research, this compound is used to develop anti-inflammatory agents. acs.orgscispace.com Specifically, it is a component of antagonists for the formyl peptide receptor 1, which is involved in inflammatory responses. acs.orgscispace.com D-phenylalanine itself has been noted for its anti-inflammatory properties, and derivatives are explored to enhance this activity. nih.gov

Table 1: Therapeutic Targets of 4-Methyl-D-phenylalanine-based Compounds

| Therapeutic Agent Type | Target | Significance |

|---|---|---|

| Pin1 Inhibitor | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) | Inhibition of Pin1 is a therapeutic strategy for various cancers. acs.orgscispace.comnih.gov |

| Anti-inflammatory Agent | Formyl peptide receptor 1 | Antagonizing this receptor can mitigate inflammatory responses. acs.orgscispace.com |

Phenylalanine and its derivatives are crucial chiral building blocks for the pharmaceutical industry, frequently incorporated into small-molecule therapeutic agents. scispace.com The phenylalanine scaffold is essential for the antiviral activity of certain classes of drugs, such as HIV-1 capsid (CA) inhibitors. nih.govmdpi.com The HIV-1 capsid is a promising drug target due to its multiple roles in the viral lifecycle. nih.govresearchgate.net Research has focused on modifying lead compounds like PF-74, where the phenylalanine core is critical for maintaining antiviral activity. nih.govmdpi.com The design and synthesis of novel phenylalanine derivatives, including those with substitutions on the phenyl ring, aim to discover new HIV-1 CA inhibitors with improved potency and metabolic stability. nih.govnih.gov

In oncology, phenylalanine derivatives are widely used to enhance the efficacy, bioavailability, and specificity of anticancer drugs. Modifications such as adding functional groups to the phenyl ring can improve how a drug interacts with biological targets like enzymes or receptors, a key strategy in blocking pathways involved in tumor growth. For instance, β-phenylalanine derivatives have been synthesized as precursors for agents targeting the proteasome and Eukaryotic Elongation Factor-2 Kinase (eEF2K), which are implicated in cancer. nih.gov Phenylpyruvate mustard, a derivative of phenylalanine, was synthesized as a potential anticancer agent to test hypotheses related to the selective action of nitrogen mustards on tumors. sci-hub.se Chiral derivatives of natural products combined with D-phenylalanine methyl ester have also been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com

4-Methyl-D-phenylalanine and its protected forms, such as Boc-4-methyl-D-phenylalanine, are valuable in the development of peptide-based drug candidates. chemimpex.com The incorporation of non-natural amino acids is a common strategy to improve the stability and efficacy of therapeutic peptides. nih.gov The presence of both D- and L-amino acids, along with other non-natural amino acids, can enhance a peptide's stability against enzymatic degradation. nih.gov

The 4-methylphenyl side chain of this amino acid enhances hydrophobic interactions, a property that is particularly valuable in the design of bioactive peptides. chemimpex.com These enhanced interactions can lead to improved binding affinity and selectivity for specific receptors or enzymes. chemimpex.com This makes 4-Methyl-D-phenylalanine a useful building block in solid-phase peptide synthesis for creating complex peptides and peptide libraries that can be screened for various biological activities, particularly in the fields of oncology and immunology. chemimpex.com

Precursors for Antiviral and Anticancer Agents

Targeted Delivery Systems and Bioconjugation

Delivering a therapeutic agent to a specific site in the body is a major challenge in drug development. 4-Methyl-D-phenylalanine and related derivatives are being utilized in advanced drug delivery strategies, including nanoparticle systems and bioconjugation, to improve targeting and efficacy.

Nanoparticles are increasingly studied as drug delivery vehicles because they can protect therapeutic compounds, carry them across biological barriers, and enable sustained release at a target site. nih.govmdpi.com Polymeric nanoparticles are a key area of this research. researchgate.net

A library of polymeric organ-targeted drug delivery systems has been designed using a copolymer of N-acryloyl-glycine (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA). rsc.org By varying the ratio of the components, nanoparticles were created that could specifically target breast tissue, making them suitable for delivering therapeutics for conditions like triple-negative breast cancer. rsc.org This work demonstrates the principle that polymers containing phenylalanine derivatives can be engineered to form nanoparticles for targeted drug delivery, suggesting the potential utility of the 4-methyl-D-phenylalanine scaffold in similar advanced delivery systems. rsc.org

Bioconjugation is a chemical strategy used to link molecules, such as a drug and a targeting agent, via a covalent bond. researchgate.netnih.gov This technique is widely used to improve drug delivery, imaging, and the study of protein function. chemimpex.comresearchgate.net Derivatives of 4-methyl-phenylalanine are employed in bioconjugation processes. chemimpex.com These processes enable the attachment of biomolecules to other molecules or surfaces, which can enhance drug delivery systems by improving targeting and controlling release. chemimpex.comnih.gov For example, linkers can be used to conjugate a drug to an antibody, creating an antibody-drug conjugate that specifically targets cancer cells. nih.gov The unique chemical properties of amino acid derivatives like 4-Methyl-D-phenylalanine make them suitable components for the linkers or the targeting moieties in these complex systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Methyl-D-phenylalanine |

| (S)-glycerol acetonide |

| 1,2,4-triazolecarboxamide |

| 4-methoxy-N-methylaniline |

| N-acryloyl-glycine (NAG) |

| N-acryloyl-L-phenylalanine methyl ester (NAPA) |

| N-methylaniline |

| Boc-4-methyl-D-phenylalanine |

| D-m-(trifluoromethyl)phenylalanine |

| D-phenylalanine |

| D-phenylalanine methyl ester |

| Eukaryotic Elongation Factor-2 Kinase (eEF2K) |

| Ethyl 2-fluoropropanoate |

| Fmoc-4-methyl-L-phenylalanine |

| Formyl peptide receptor 1 |

| Glycerol acetonide |

| L-p-methoxyphenylalanine |

| Lithium diisopropylamide (LDA) |

| Phenylpyruvate mustard |

| Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) |

| Ribavirin |

| Sofosbuvir |

| Bromoacetic acid |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop) |

Integration into Nanoparticle-Encapsulated Drug Delivery Systems

Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry is a powerful strategy in medicinal chemistry for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The incorporation of 4-Methyl-D-phenylalanine into peptide libraries is a key tactic to enhance the structural diversity and drug-like properties of the synthesized peptides. The unique characteristics of this non-canonical amino acid offer significant advantages over the 20 proteinogenic amino acids.

The D-configuration of 4-Methyl-D-phenylalanine provides a fundamental advantage by conferring resistance to enzymatic degradation by proteases, which typically recognize and cleave peptides composed of L-amino acids. nih.gov This increased stability is a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, the 4-methyl group on the phenyl ring enhances the hydrophobicity of the amino acid side chain, which can lead to stronger and more specific hydrophobic interactions with biological targets. chemimpex.com

The generation of peptide libraries incorporating 4-Methyl-D-phenylalanine often utilizes solid-phase peptide synthesis (SPPS). In this process, amino acids are sequentially coupled to a growing peptide chain that is attached to a solid resin support. The Fmoc-protected version of the amino acid, Fmoc-4-methyl-L-phenylalanine, is a commonly used building block in this context, highlighting the utility of methylated phenylalanines in peptide synthesis. chemimpex.com Methodologies like the "split-and-pool" synthesis allow for the creation of one-bead-one-compound (OBOC) libraries, where each bead in the resin holds a unique peptide sequence. nih.gov

Another advanced technique for generating vast peptide libraries is phage display. acs.org This in vivo method uses bacteriophages to express libraries of peptides on their surface, which can then be used for screening. acs.orgmdpi.com The inclusion of non-canonical amino acids like 4-Methyl-D-phenylalanine in phage display libraries expands the chemical space that can be explored for potential therapeutic candidates. acs.org The diversification of these libraries with various non-proteinogenic amino acids is a crucial step in discovering novel peptide-based drugs. nih.gov

| Category of Non-Proteinogenic Amino Acid | Example | Purpose in Library Generation | Reference |

| D-Amino Acids | D-Alanine, D-Phenylalanine | Increase proteolytic stability, introduce conformational constraints | nih.govnih.gov |

| Nα-Methylated Amino Acids | Nα-methylleucine, Nα-methylphenylalanine | Improve metabolic stability, enhance membrane permeability, control conformation | nih.gov |

| Other Non-Canonical Amino Acids | L-4-fluorophenylalanine, L-norleucine | Introduce novel side-chain functionalities, alter electronic properties, mimic natural residues | nih.gov |

Screening for Biological Activities and Drug Candidates

Once a peptide library containing 4-Methyl-D-phenylalanine has been generated, it is subjected to high-throughput screening (HTS) to identify individual compounds, or "hits," that exhibit a desired biological activity. rsc.org This screening process is fundamental to modern drug discovery, allowing for the rapid evaluation of thousands to millions of compounds against a specific biological target. mdpi.com

A variety of screening techniques can be employed. Affinity-based selection is a common approach where the library is exposed to an immobilized target protein. Peptides that bind to the target are isolated, and their structures are determined. rsc.org A sophisticated example of this is the automated bio-layer interferometry (BLI)-assisted affinity selection-mass spectrometry (AS-MS) platform, which enables rapid and high-throughput screening with low background signals. rsc.org

Cell-based assays are also widely used to screen for compounds that modulate a specific cellular function. For instance, libraries of phenylalanine derivatives have been successfully screened to discover potent inhibitors of the HIV-1 capsid (CA) protein, a critical target for antiviral therapy. nih.govnih.gov In one such study, a library of novel phenylalanine derivatives was synthesized using click chemistry and evaluated for anti-HIV-1 activity. nih.gov This effort led to the identification of compounds with significant potency against the virus. nih.govnih.gov

A notable example of a successful screening campaign involved the creation of a large one-bead-one-compound (OBOC) library of cyclic peptides, which included D-amino acids to enhance structural diversity. nih.gov Screening this library against the human prolactin receptor (hPRLr) led to the identification of specific peptide ligands with low-micromolar binding affinities. nih.gov The identity of the "hit" compounds was determined by sequencing the linear peptide encoders contained within the core of the positive beads using mass spectrometry. nih.gov

The research findings from these screening campaigns underscore the value of incorporating structurally unique amino acids like 4-Methyl-D-phenylalanine into combinatorial libraries to discover novel and potent drug candidates.

| Compound ID | Description | Biological Activity (EC₅₀) | Reference |

| 13m | Phenylalanine derivative from a click chemistry-based library | 4.33 µM (anti-HIV-1) | nih.gov |

| PF-74 | Lead compound (phenylalanine derivative) for comparison | 5.95 µM (anti-HIV-1) | nih.gov |

| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 µM (anti-HIV-1) | nih.gov |

| V-25i | Indolin-5-amine substituted phenylalanine | 2.57 µM (anti-HIV-1) | nih.gov |

Computational and Biophysical Studies

Molecular Modeling of 4-Methyl-D-phenylalanine and its Complexes

Molecular modeling encompasses a variety of computational techniques to simulate and predict the behavior of molecules. For 4-Methyl-D-phenylalanine, these studies are pivotal in understanding how it interacts with biological targets such as enzymes and receptors.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to understand how a ligand, such as a derivative of 4-Methyl-D-phenylalanine, might bind to a protein's active site.

Docking studies have been instrumental in elucidating the binding modes of various ligands. For instance, in studies involving opioid peptides, receptor docking has helped to understand how novel phenylalanine analogues, when substituted into peptides, can act as either agonists or antagonists. nih.gov The orientation of a large hydrophobic substituent on a ligand can influence whether it induces an active or inactive receptor conformation. nih.gov The process often involves preparing the protein and ligand structures, followed by molecular docking using software like Autodock. nih.govdergipark.org.tr The best conformation of the ligand-protein complex is then typically selected based on the mean binding energy score for further analysis. nih.gov

The stability of these docked complexes can be further assessed using molecular dynamics simulations. nih.gov The binding affinity, often represented by a docking score (ΔG), is a key parameter calculated in these studies. nih.gov A more negative docking score generally indicates a stronger binding affinity. nih.gov For example, docking studies on compounds with the protein tyrosine phosphatase nonreceptor type 22 (PTPN22) have identified key amino acid residues crucial for ligand binding affinity. nih.gov

Table 1: Key Parameters in Molecular Docking Studies

| Parameter | Description | Relevance |

|---|---|---|

| Docking Score (ΔG) | The calculated binding affinity between the ligand and the receptor. | A lower score typically indicates a more favorable binding interaction. nih.gov |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom of the ligand. | Helps in identifying potent lead compounds from a screening campaign. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules. | Used to assess the stability of the docked complex during molecular dynamics simulations. nih.gov |

| Hydrogen Bonds | Non-covalent interactions between the ligand and receptor. | Crucial for the stability and specificity of the ligand-receptor complex. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups of the ligand and receptor. | Contribute significantly to the overall binding affinity. dergipark.org.tr |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For flexible molecules like 4-Methyl-D-phenylalanine, understanding its conformational preferences is crucial. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and stability. mdpi.commdpi.com

MD simulations are often performed on the best conformations obtained from molecular docking to assess the stability and dynamic changes of the ligand-protein complex. nih.govnih.gov These simulations can reveal how the complex remains in an equilibrium state and how the distances between the ligand and key residues in the active site fluctuate. nih.gov The CHARMM-GUI server is a commonly used tool to generate the necessary topology and parameter files for MD simulations. nih.gov

The analysis of MD simulations can provide detailed information on the conformational dynamics of proteins and how they are affected by ligand binding. mdpi.com For example, MD simulations have been used to study the conformational changes in the SMYD3 protein, a methyltransferase implicated in cancer. mdpi.com These studies revealed that the protein exists in closed, intermediate, and open states, and that the binding of both a cofactor and a target lysine (B10760008) is necessary to maintain the closed, active conformation. mdpi.com Similarly, MD simulations have been employed to investigate the conformational profile of various unnatural amino acid residues derived from L-phenylalanine. upc.edu

Ligand-Enzyme and Ligand-Receptor Docking Studies

Spectroscopic Characterization (Excluding Basic Identification)

Advanced spectroscopic techniques are essential for the detailed structural elucidation of 4-Methyl-D-phenylalanine and its derivatives, going beyond simple identification to provide in-depth structural and stereochemical information.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for determining the structure of organic compounds. d-nb.infoipb.pt

Advanced NMR Techniques:

Modern NMR spectroscopy, including two-dimensional (2D) techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the relative configuration and stereochemistry of complex molecules. ipb.pt NOESY experiments, for instance, can establish the spatial proximity of protons, which helps in assigning the stereochemistry of chiral centers. ipb.pt For heterocyclic compounds, 15N NMR can provide direct information about tautomeric forms. ipb.pt The combination of various 1D and 2D NMR experiments is often necessary for the complete structural assignment of complex natural products and their derivatives. mdpi.comresearchgate.net

Table 2: Advanced NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application Example |

|---|---|---|

| NOESY | Through-space correlations between protons, indicating spatial proximity. | Determining the relative configuration of stereoisomers. ipb.pt |

| HMBC | Correlations between protons and carbons over two or three bonds. | Establishing the carbon skeleton and connectivity of a molecule. mdpi.com |

| HSQC/HMQC | Correlations between protons and directly attached carbons or nitrogens. | Assigning protonated carbons and nitrogens in the molecule. ipb.pt |

| 15N NMR | Provides information on the chemical environment of nitrogen atoms. | Distinguishing between different tautomeric forms of nitrogen-containing heterocycles. ipb.pt |

| RDC (Residual Dipolar Couplings) | Provides long-range structural information about the orientation of molecular fragments. | Determining the relative configuration and conformation of flexible and complex molecules. mdpi.comwiley.com |

Mass Spectrometry:

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is crucial for determining the elemental composition of a molecule and its fragments. d-nb.infomdpi.com Tandem mass spectrometry (MS/MS or MSn) experiments are particularly useful for structural elucidation by providing detailed fragmentation patterns. d-nb.infonih.gov The fragmentation of phenylalanine derivatives in the gas phase has been studied extensively to understand their dissociation pathways, which can aid in the identification of new metabolic products. nih.gov For instance, the electron ionization (EI) mass spectra of N-alkyl-N-perfluoroacyl derivatives of amino acids show characteristic fragmentation patterns that can be used for their identification and structural analysis. nist.govnih.gov

The investigation of fragmentation mechanisms using techniques like collision-induced dissociation (CID) can reveal specific rearrangement reactions, providing valuable structural information. nih.gov For example, the study of protonated phenylalanine derivatives has shown that they predominantly fragment to form iminium ions through the loss of water and carbon monoxide. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Biosynthetic Routes

The synthesis of optically pure D-amino acids, including 4-Methyl-D-phenylalanine, is a critical area of development, driven by their importance as chiral building blocks for pharmaceuticals like antibiotics and anti-inflammatory agents. nih.govacs.org Historically, chemical methods were employed, but these often suffered from high costs, low yields, and the potential for racemization. nih.gov Consequently, the focus has shifted dramatically towards biocatalytic approaches, which offer higher selectivity and sustainability. nih.gov

Emerging research is concentrated on discovering and engineering novel enzymatic pathways for D-amino acid production. Key strategies include:

Stereoinversion Cascades: One promising route involves the in vivo stereoinversion of L-amino acids to their D-counterparts. nih.gov For instance, a whole-cell biocatalyst system using E. coli has been developed to convert L-phenylalanine derivatives into D-phenylalanine derivatives with high efficiency. nih.govmdpi.com This process can utilize a cascade of enzymes, such as an L-amino acid deaminase (LAAD) to convert the L-amino acid to its corresponding α-keto acid (e.g., phenylpyruvic acid), followed by a D-amino acid dehydrogenase (DAPDH) which catalyzes the stereoselective reductive amination to the final D-amino acid product. nih.govmdpi.com

Dynamic Kinetic Resolution: This method improves upon traditional enzymatic resolutions, which have a maximum theoretical yield of 50%, by combining enantioselective enzymes with in situ racemization of the substrate, potentially allowing for a quantitative conversion of a racemic mixture into a single desired enantiomer. acs.org

Engineered Transaminases: D-amino acid transaminases (DAATs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the stereoselective synthesis of D-amino acids. mdpi.com Research is focused on discovering new DAATs and engineering existing ones to accept a broader range of substrates, including precursors to 4-Methyl-D-phenylalanine. acs.org

Table 1: Comparison of Biosynthetic Strategies for D-Amino Acid Production

| Biosynthetic Strategy | Key Enzymes Involved | Principle | Advantages | Reference |

|---|---|---|---|---|

| Stereoinversion Cascade | L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAPDH), Formate dehydrogenase (for cofactor regeneration) | Converts an L-enantiomer into its corresponding D-enantiomer via an α-keto acid intermediate. | High conversion rates (>99%) and high enantiomeric excess (>99%). Can use readily available L-amino acids as starting material. | nih.govmdpi.com |

| Dynamic Kinetic Resolution (DKR) | Enantioselective hydrolase (e.g., amidase) or oxidase, Racemase | Combines the enantioselective removal of one enantiomer with the continuous racemization of the remaining substrate. | Theoretical yield can reach 100%, overcoming the 50% limit of standard kinetic resolution. | acs.org |

| Asymmetric Synthesis via Transamination | D-amino acid transaminase (DAAT) | Stereoselective transfer of an amino group from a donor molecule to a prochiral α-keto acid. | Excellent enantioselectivity, often producing products with >99% enantiomeric excess. | mdpi.com |

Advanced Protein Engineering for Enzyme Catalysis

The efficiency and substrate specificity of enzymes used in biosynthetic routes are central to their industrial viability. Advanced protein engineering techniques are pivotal in tailoring these biocatalysts for desired transformations. nih.gov Directed evolution and rational design are the cornerstones of modern enzyme engineering, enabling the creation of biocatalysts with improved activity, stability, and selectivity. nih.govnih.gov

Key research thrusts in this area include:

Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties. It involves iterative rounds of gene mutation and screening or selection. For example, directed evolution has been used to enhance the activity of D-amino acid dehydrogenases towards bulky substrates like phenylpyruvic acid and its derivatives, leading to significant increases in catalytic efficiency. mdpi.com

Site-Saturation Mutagenesis: This rational approach involves mutating a specific amino acid residue in an enzyme's active site to all other 19 canonical amino acids to probe its role and optimize function. mdpi.com This method has been successfully applied to L-amino acid deaminases to improve activity towards non-natural substrates, facilitating their deracemization. mdpi.com

Incorporation of Non-Canonical Amino Acids (ncAAs): Expanding the genetic code to include ncAAs offers a powerful tool for creating novel enzyme functionality that is not possible with the standard 20 amino acids. nih.gov By site-selectively incorporating an ncAA into an enzyme's active site, researchers can introduce new chemical functionalities to augment or even create new catalytic mechanisms. nih.gov This approach has been used to improve the hydrolytic turnover of enzymes and can be combined with directed evolution to further enhance performance and enantioselectivity. nih.gov

Table 2: Examples of Engineered Enzymes for D-Phenylalanine Derivative Synthesis

| Enzyme | Engineering Strategy | Improvement | Application | Reference |

|---|---|---|---|---|

| D-amino acid dehydrogenase (DAADH) from Symbiobacterium thermophilum | Site-saturation mutagenesis (H227V variant) | >35-fold increase in specific activity on phenylpyruvic acid compared to wild-type. | Synthesis of D-phenylalanine. | mdpi.com |

| L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) | Site-saturation mutagenesis (F318A/V412A/V438P variant) | Improved activity towards substituted naphthylalanines, enabling full deracemization. | Stereoinversion of L-phenylalanine derivatives. | mdpi.com |

| Designed Hydrolase (OE1.3) | Incorporation of ncAA (Me-His) and directed evolution | 15-fold higher catalytic efficiency than the parent template for hydrolysis reactions. | Enantioselective transformations of chiral substrates. | nih.gov |

Development of New Analytical Methodologies for NPAA Detection

The increasing use of NPAAs in various products and the need to understand their biological roles necessitate the development of robust and sensitive analytical methods for their detection and quantification. mdpi.com As NPAAs can be present in complex biological matrices, high specificity is crucial to distinguish them from structurally similar proteinogenic amino acids and other isomers. researchgate.net